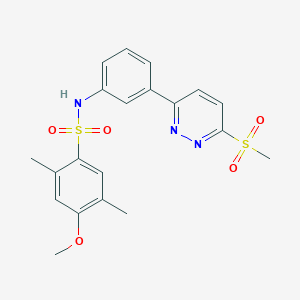

N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

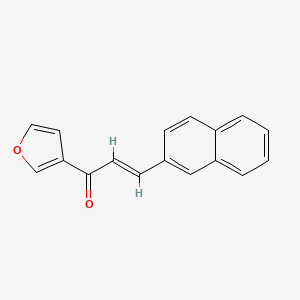

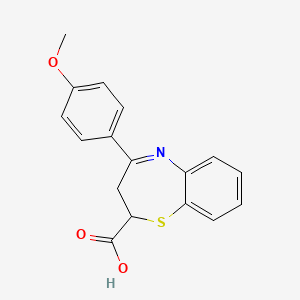

N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea, also known as BTU, is a compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTU is a thiourea derivative that has been synthesized using various methods, including the reaction of 6-methyl-1,2,3,4-tetrahydroquinoline with benzoyl isothiocyanate.

Wissenschaftliche Forschungsanwendungen

Chemosensing and Molecular Docking

Acylthiourea derivatives, including compounds related to N-benzoyl-N'-(6-methyl-1,2,3,4-tetrahydro-5-quinolinyl)thiourea, have been synthesized and characterized for their fluorescence emission and sensing abilities. These compounds were analyzed using colorimetric, UV–visible, and fluorescence titrations. Additionally, in silico studies on anti-inflammatory, antimalarial, and anti-tuberculosis activities were conducted through molecular docking, showing good antioxidant activity (Kalaiyarasi et al., 2019).

In Vitro Cytotoxicity

Thioureas are recognized for their significance in drug research. Novel 1-benzoyl-3-methyl thiourea derivatives have been synthesized and evaluated for their in vitro cytotoxicity against HeLa cell lines, showing potent cytotoxicity which suggests their potential in anticancer activities (Ruswanto et al., 2015).

Synthesis Methods

A clean and simple synthesis procedure for benzo[f]quinolin-3-carbonyl urea and thiourea derivatives was developed, highlighting a novel approach in aqueous media catalyzed by triethylbenzylammonium chloride (TEBAC). This showcases an environmentally friendly method for synthesizing thiourea derivatives (Wang et al., 2007).

Antibacterial and Antifungal Activities

N-benzoyl-N'-alkylthioureas and their metal complexes were synthesized and characterized for their antifungal activities against fungi and yeast, such as Penicillium digitatum and Saccharomyces cerevisiae. The study demonstrated that these compounds, depending on their structure, exhibit significant fungal growth inhibition, suggesting their potential as antifungal agents (del Campo et al., 2004).

Eigenschaften

IUPAC Name |

N-[(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-12-9-10-15-14(8-5-11-19-15)16(12)20-18(23)21-17(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,19H,5,8,11H2,1H3,(H2,20,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSXGRLZKOISDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCCC2)NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-7,7-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B2645142.png)

![N-(3-acetylphenyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2645146.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645147.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2645154.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(5-fluoro-4-methylpyridin-2-yl)methanone](/img/structure/B2645158.png)